1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride
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Overview
Description
1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride is an organic compound that belongs to the class of substituted phenylmethanamines. It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride typically involves multiple steps. One common method is the bromination of 2,6-dimethoxybenzaldehyde followed by reductive amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include substituted phenylmethanamines, aldehydes, carboxylic acids, and various amine derivatives.
Scientific Research Applications
1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with receptors or enzymes, leading to various biological effects. The bromine and methoxy groups may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
- 1-(4-Bromo-2,6-dimethylphenyl)methanamine hydrochloride
Uniqueness
1-(4-Bromo-2,6-dimethoxyphenyl)methanamine hydrochloride is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H13BrClNO2 |
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Molecular Weight |
282.56 g/mol |
IUPAC Name |
(4-bromo-2,6-dimethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-12-8-3-6(10)4-9(13-2)7(8)5-11;/h3-4H,5,11H2,1-2H3;1H |
InChI Key |
MKTRZJKFKVUTMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1CN)OC)Br.Cl |
Origin of Product |
United States |
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